molecular formula C15H19BF2O2 B13502741 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13502741
M. Wt: 280.12 g/mol
InChI Key: ZIPHVRXAAHSTEP-UHFFFAOYSA-N
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Description

2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,1-difluoro-2,3-dihydro-1H-indene with a boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C15H19BF2O2

Molecular Weight

280.12 g/mol

IUPAC Name

2-(1,1-difluoro-2,3-dihydroinden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BF2O2/c1-13(2)14(3,4)20-16(19-13)12-7-5-6-11-10(12)8-9-15(11,17)18/h5-7H,8-9H2,1-4H3

InChI Key

ZIPHVRXAAHSTEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)(F)F

Origin of Product

United States

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